molecular formula C21H28O4 B1208098 15-Oxopuupehenol

15-Oxopuupehenol

Cat. No. B1208098
M. Wt: 344.4 g/mol
InChI Key: UVKYMKMZOUXEAN-OFCAXSSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Oxopuupehenol is a natural product found in Hyrtios with data available.

Scientific Research Applications

Synthesis and Structure Elucidation

  • Asymmetric Synthesis : 15-Oxopuupehenol's structure was a subject of research, leading to its asymmetric synthesis from R-(-)-carvone using Suzuki carbonylative coupling and KOH promoted intramolecular cyclization, contributing to the understanding of its molecular structure (Song et al., 2020).
  • Synthesis from Sclarelide : Another study achieved an economical synthesis of 15-oxopuupehenol from (+)-sclarelide, using palladium catalyzed reactions, highlighting the compound's chemical accessibility and potential for large-scale production (Cheng et al., 2021).
  • Approach to Sesquiterpene-Phenol Compounds : A method to construct the polycyclic ring system of 15-oxopuupehenol, important in antimalarial research, was developed. This involved a manganese(III) acetate-mediated radical cyclisation reaction, demonstrating an efficient synthetic route (Crombie et al., 2001).

Biological and Pharmacological Research

  • Antitumor and Antimalarial Properties : The first enantiospecific synthesis of 15-oxopuupehenol was achieved, which is significant for its antitumor and antimalarial properties. This synthesis provided a foundation for further pharmacological exploration of these bioactivities (Alvarez-Manzaneda et al., 2005).
  • Synthetic Compound Comparison : The synthesis of the putative structure of 15-oxopuupehenoic acid from commercial (-)-sclareol revealed discrepancies between the synthetic and natural compounds, pointing towards the need for structure revision and further study on the natural product (Boulifa et al., 2014).
  • Tetracyclic Nucleus Assembly : A study on assembling the tetracyclic nucleus of 15-oxopuupehenol showcased a stereoselective method involving a 6-endo-trig cyclisation, contributing to the understanding of the compound's complex structure and potential medicinal applications (Pritchard et al., 2008).

properties

Product Name

15-Oxopuupehenol

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(4aS,6aS,12aR,12bS)-9,10-dihydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-12-one

InChI

InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)16(19)6-9-21(4)18(20)17(24)12-10-13(22)14(23)11-15(12)25-21/h10-11,16,18,22-23H,5-9H2,1-4H3/t16-,18+,20-,21-/m0/s1

InChI Key

UVKYMKMZOUXEAN-OFCAXSSNSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C(=O)C4=CC(=C(C=C4O3)O)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2C(=O)C4=CC(=C(C=C4O3)O)O)C)C)C

synonyms

(-)-15-oxopuupehenol
15-oxopuupehenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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